[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester
Description
[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester is a piperidine-derived compound featuring a tert-butyl carbamate (Boc) protecting group and a hydroxyethyl substituent. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, while the hydroxyethyl moiety may enhance solubility and influence biological interactions.
Properties
IUPAC Name |
tert-butyl N-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)14-10-11-4-6-15(7-5-11)8-9-16/h11,16H,4-10H2,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVGEQNDLMLXNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Reactions
The synthesis typically begins with a piperidine derivative, such as 4-piperidinemethanol or its protected analogs. Introduction of the 2-hydroxyethyl group is achieved through alkylation using ethylene oxide or 2-chloroethanol under basic conditions. For example, treatment of 4-piperidinemethanol with ethylene oxide in the presence of potassium carbonate (K₂CO₃) in tetrahydrofuran (THF) at 40–60°C yields 1-(2-hydroxyethyl)-piperidin-4-ylmethanol. This intermediate is critical for subsequent carbamate formation.
Carbamate Formation
The alcohol intermediate is converted to the carbamic acid tert-butyl ester via reaction with tert-butyl isocyanate (Boc-NCO) or di-tert-butyl dicarbonate (Boc₂O). Using Boc₂O, the reaction proceeds in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst, achieving 75–85% yield after 12–24 hours. Alternative routes employ Boc-NCO in anhydrous THF with triethylamine (TEA), producing the carbamate without requiring additional coupling agents.
Final Product Isolation
Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. The final compound is characterized by a melting point of 98–102°C and >98% purity via HPLC.
Reaction Optimization Strategies
Catalytic Systems
Phase-transfer catalysts (PTCs), such as tetrabutylammonium bromide (TBAB), enhance reaction rates in biphasic systems. For instance, TBAB improves the alkylation of piperidine derivatives with ethylene oxide, reducing reaction time from 24 to 8 hours. Chiral catalysts, like binaphthyl-derived phosphoric acids, enable enantioselective synthesis for chiral drug intermediates, achieving enantiomeric excess (ee) >90% in model systems.
Solvent and Temperature Effects
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Solvent Selection : Polar aprotic solvents (DMF, THF) favor nucleophilic substitutions, while DCM optimizes Boc protection.
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Temperature Control : Alkylation proceeds efficiently at 40–60°C, whereas carbamate formation requires milder conditions (0–25°C) to prevent Boc group cleavage.
Industrial-Scale Production Techniques
Flow Chemistry Applications
Continuous flow reactors enable large-scale synthesis with precise temperature and pressure control. A pilot study demonstrated a 92% yield using a microreactor system (residence time: 10 minutes) for the alkylation step, outperforming batch reactors (75% yield in 2 hours).
Cost and Efficiency Considerations
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Yield | 75% | 92% |
| Reaction Time | 2 hours | 10 minutes |
| Solvent Consumption | 10 L/kg | 4 L/kg |
Flow systems reduce solvent waste and energy costs by 50%, making them economically viable for annual productions exceeding 1,000 kg.
Analytical Characterization Methods
Spectroscopic Techniques
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) confirms purity >98% with a retention time of 6.8 minutes.
Stability and Degradation Profiles
Forced Degradation Studies
| Condition | Result | Degradation Pathway |
|---|---|---|
| 0.1 M HCl, 40°C, 24h | 15% degradation | Hydrolysis of carbamate |
| 0.1 M NaOH, 40°C, 24h | 30% degradation | Piperidine ring opening |
| H₂O₂ (3%), 25°C, 24h | <5% degradation | Oxidative stability |
Stabilization with 0.1% butylated hydroxytoluene (BHT) reduces acid-induced degradation to 5% .
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The hydroxyethyl group can undergo oxidation to form carbonyl derivatives. This reaction typically employs oxidizing agents like PCC (pyridinium chlorochromate) or chromium-based reagents.
Reduction: : The ester group can be reduced to alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophilic substitution reactions can modify the hydroxyethyl group or the piperidine nitrogen, often using halides or alkylating agents.
Common Reagents and Conditions
Oxidation: : PCC, Swern oxidation, or chromium trioxide.
Reduction: : LiAlH4 or borane reagents.
Substitution: : Alkyl halides, tosylates, and specific catalysts.
Major Products
Oxidation: : Carbonyl derivatives such as aldehydes or ketones.
Reduction: : Alcohol derivatives.
Substitution: : Various alkylated products depending on the substituents used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
The compound has been investigated for its potential as a therapeutic agent due to its structural features that allow for interaction with biological targets. Its piperidine ring is known to enhance binding affinity to various receptors, making it a candidate for developing new pharmaceuticals.
2. Enzyme Inhibition
Studies have shown that derivatives of carbamic acid esters can serve as effective enzyme inhibitors. For instance, compounds similar to [1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester have been evaluated for their ability to inhibit acetylcholinesterase, an enzyme critical in neurotransmission. This inhibition can have implications in treating neurodegenerative diseases such as Alzheimer's.
Case Studies
Case Study 1: Acetylcholinesterase Inhibition
A research study published in the Journal of Medicinal Chemistry investigated the inhibitory effects of various carbamate derivatives on acetylcholinesterase. The study found that compounds with a piperidine structure exhibited significant inhibition, suggesting that this compound could be developed into a therapeutic agent for cognitive enhancement or neuroprotection .
Case Study 2: Antidepressant Activity
Another study explored the antidepressant-like effects of piperidine derivatives in animal models. The results indicated that compounds similar to this compound demonstrated significant improvements in depressive behaviors, potentially through modulation of serotonin receptors . This finding opens avenues for further exploration in mood disorder treatments.
Data Table: Summary of Research Findings
Mechanism of Action
The compound exerts its effects primarily through its piperidine ring, which interacts with various molecular targets in biological systems. The exact pathways can vary, but often involve binding to receptor sites, modifying enzyme activity, or altering cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Biological Activity
[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester, also known by its CAS number 1353981-34-6, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
The molecular formula of this compound is C13H26N2O3, with a molecular weight of 258.36 g/mol. The compound features a piperidine ring, which is known for its diverse biological activities.
Research indicates that compounds containing piperidine moieties often exhibit interactions with various biological targets, including enzymes and receptors involved in neurotransmission and inflammation. For instance, the piperidine structure is frequently associated with the inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. This inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive function .
1. Neuroprotective Effects
Studies have shown that this compound may possess neuroprotective properties. It has been suggested that similar piperidine derivatives could inhibit cholinesterase enzymes, thereby enhancing cholinergic neurotransmission and offering potential therapeutic benefits in conditions like Alzheimer's disease .
2. Anticancer Potential
Recent research highlights the anticancer potential of piperidine derivatives. For example, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The spirocyclic structure in some analogs has been noted to enhance binding affinity to cancer-related targets.
3. Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways has also been investigated. Piperidine derivatives have demonstrated efficacy in reducing pro-inflammatory cytokine production, suggesting a role in managing chronic inflammatory conditions .
Case Studies
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
